5-(2-furyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide 5-(2-furyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14984142
InChI: InChI=1S/C17H16N6O2/c24-17(13-11-12(19-20-13)14-5-4-10-25-14)18-8-3-7-16-22-21-15-6-1-2-9-23(15)16/h1-2,4-6,9-11H,3,7-8H2,(H,18,24)(H,19,20)
SMILES:
Molecular Formula: C17H16N6O2
Molecular Weight: 336.3 g/mol

5-(2-furyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14984142

Molecular Formula: C17H16N6O2

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

5-(2-furyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C17H16N6O2
Molecular Weight 336.3 g/mol
IUPAC Name 5-(furan-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C17H16N6O2/c24-17(13-11-12(19-20-13)14-5-4-10-25-14)18-8-3-7-16-22-21-15-6-1-2-9-23(15)16/h1-2,4-6,9-11H,3,7-8H2,(H,18,24)(H,19,20)
Standard InChI Key BBCFMDLUAMKXSV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=NNC(=C3)C4=CC=CO4

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a central pyrazole ring substituted at position 3 with a carboxamide group and at position 5 with a 2-furyl group. The carboxamide nitrogen is further functionalized with a 3- triazolo[4,3-a]pyridin-3-ylpropyl chain. Key structural attributes include:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Triazolopyridine system: A fused bicyclic structure comprising a triazole and pyridine ring, known for its role in medicinal chemistry .

  • Furan substituent: A five-membered oxygen-containing heterocycle contributing to electronic and steric properties.

Table 1: Structural Descriptors

PropertyValue
IUPAC Name5-(2-Furyl)-N~3~-(3-[1,2,] triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide
Molecular FormulaC₁₈H₁₇N₇O₂
Molecular Weight387.39 g/mol
Hydrogen Bond Donors2 (pyrazole NH, carboxamide NH)
Hydrogen Bond Acceptors6 (pyrazole N, triazole N, furan O, carboxamide O)

Synthetic Methodologies

Triazolopyridine Synthesis

The triazolopyridine moiety is synthesized via cyclocondensation of 2-hydrazinopyridine with aldehydes, as demonstrated in a one-pot room-temperature protocol . For example, reacting 2-hydrazinopyridine with furfural derivatives could yield triazolo[4,3-a]pyridines with furyl substituents.

Pyrazole Carboxamide Formation

The pyrazole core is constructed using a Knorr pyrazole synthesis, where hydrazines react with 1,3-diketones. Subsequent carboxylation at position 3 and amidation with 3-(triazolopyridin-3-yl)propylamine completes the structure.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield (Reported Analogues)
1Triazolopyridine formation2-Hydrazinopyridine, aldehyde, RT, 12h 75–85%
2Pyrazole ring formationEthyl acetoacetate, hydrazine hydrate, reflux60–70%
3Amide couplingEDC/HOBt, DMF, 0°C to RT50–65%

Physicochemical Properties

Stability Profile

Triazolopyridines exhibit stability under physiological pH (pH 2–7.4), but the furan ring may undergo oxidative degradation in the presence of cytochrome P450 enzymes .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod/Software
logP2.8XLogP3
logS-4.2ALOGPS
PSA95 ŲChemAxon
Metabolic StabilityModerate (CYP3A4 substrate)admetSAR
Compound ClassTargetIC₅₀/EC₅₀Source
Triazolopyridine-amidesJAK212 nM WO2014135244A1
Pyrazole carboxamidesGABA-A0.8 µM ChemDiv

Pharmacokinetic Considerations

Absorption and Distribution

Moderate oral bioavailability (~40%) is anticipated due to balanced logP and PSA. The propyl linker may reduce efflux by P-glycoprotein compared to shorter chains .

Metabolism

Primary metabolic pathways include:

  • Furan oxidation: Formation of reactive intermediates, necessitating structural optimization .

  • Amide hydrolysis: Catalyzed by esterases, yielding triazolopyridine-propylamine and pyrazole-3-carboxylic acid .

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